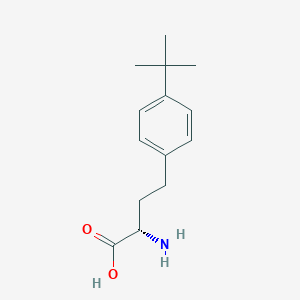

4-tert-butyl-L-Homophe

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H21NO2 |

|---|---|

Molecular Weight |

235.32 g/mol |

IUPAC Name |

(2S)-2-amino-4-(4-tert-butylphenyl)butanoic acid |

InChI |

InChI=1S/C14H21NO2/c1-14(2,3)11-7-4-10(5-8-11)6-9-12(15)13(16)17/h4-5,7-8,12H,6,9,15H2,1-3H3,(H,16,17)/t12-/m0/s1 |

InChI Key |

OULGJNVWQHMXSY-LBPRGKRZSA-N |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)CC[C@@H](C(=O)O)N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CCC(C(=O)O)N |

Origin of Product |

United States |

Nomenclature and Classification Within Unnatural Amino Acid Frameworks

Unnatural amino acids (UAAs), also known as non-proteinogenic or non-canonical amino acids (ncAAs), are not encoded by the standard genetic code. nih.gov They can be synthesized chemically or are found as secondary metabolites in various organisms. nih.gov These compounds serve as powerful tools in protein engineering and drug discovery, enabling the creation of proteins with enhanced stability and novel functionalities. nih.govsigmaaldrich.com

4-tert-butyl-L-Homophenylalanine belongs to the class of aromatic unnatural amino acids. cpcscientific.com Its systematic IUPAC name is (2S)-2-amino-3-(4-tert-butylphenyl)propanoic acid. nih.gov The "homo" prefix in homophenylalanine indicates the addition of one methylene (B1212753) group (-CH2-) to the side chain of its canonical counterpart, phenylalanine. The "4-tert-butyl" designation specifies the substitution of a bulky tert-butyl group at the para position of the phenyl ring. The "L" configuration denotes the stereochemistry at the alpha-carbon, which is analogous to the naturally occurring L-amino acids.

The structure of UAAs can either closely resemble natural amino acids, acting as analogues, or differ significantly, serving as surrogates. nih.gov 4-tert-butyl-L-Homophenylalanine is an analogue of phenylalanine, with the key modification of the tert-butyl group, which significantly enhances its hydrophobicity. chemimpex.com This increased hydrophobicity can influence peptide structure and stability. chemimpex.com

Historical Context and Evolution of Homophenylalanine Derivatives

The journey of peptide therapeutics began over a century ago with the discovery and use of insulin. nih.govunivie.ac.at Since then, the field has evolved dramatically, with a continuous stream of peptide-based drugs receiving regulatory approval. nih.gov The development of solid-phase peptide synthesis revolutionized the ability to create custom peptides, paving the way for the incorporation of unnatural amino acids. nih.gov

Homophenylalanine and its derivatives have been utilized in the pharmaceutical industry as precursors for various drugs, notably angiotensin-converting enzyme (ACE) inhibitors used to manage hypertension. nih.gov The synthesis of L-homophenylalanine has been achieved through both chemical and biocatalytic methods, with the latter being favored for its efficiency and environmental friendliness. nih.gov

The evolution of homophenylalanine derivatives has been driven by the need to create peptides with improved pharmacological properties. Modifications to the aromatic ring, such as the introduction of a tert-butyl group, are a key strategy in this endeavor. These modifications can alter the peptide's conformation, stability, and interaction with biological targets. sigmaaldrich.com

Significance of Aromatic Unnatural Amino Acids in Peptide Science and Beyond

Aromatic amino acids play a crucial role in defining the structure and function of proteins and peptides. udel.edu The incorporation of aromatic UAAs offers a powerful approach to modulate these properties. udel.edu These modified amino acids can introduce novel functionalities, act as spectroscopic probes, and enhance the therapeutic potential of peptides. nih.govudel.edu

Key contributions of aromatic UAAs in peptide science include:

Enhanced Stability: The introduction of bulky groups like tert-butyl can protect peptides from proteolytic degradation, increasing their in vivo stability. cpcscientific.com

Conformational Control: Aromatic UAAs can be used to impose specific structural constraints on peptides, influencing their secondary and tertiary structures. sigmaaldrich.comcpcscientific.com This is critical for designing peptides that bind to specific biological targets with high affinity and selectivity.

Probes for Structure-Activity Relationship (SAR) Studies: Aromatic UAAs are invaluable tools for probing the interactions between a peptide and its receptor. By systematically altering the aromatic side chain, researchers can map the key interactions that govern biological activity. nih.govresearchgate.netnih.gov

Beyond peptide science, aromatic UAAs are finding applications in materials science for creating advanced polymers with specific mechanical properties. chemimpex.com

Research Trajectories and Potential Academic Contributions of 4 Tert Butyl L Homophenylalanine

Asymmetric Synthesis Methodologies

Asymmetric synthesis is crucial for producing enantiomerically pure 4-tert-butyl-L-homophenylalanine, which is essential for its biological applications.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are compounds that can be temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. sigmaaldrich.com The process typically involves three steps: attachment of the chiral auxiliary to a non-chiral substrate, diastereoselective reaction of the intermediate, and subsequent removal of the auxiliary. youtube.com This method provides a reliable and efficient way to synthesize enantiomerically pure compounds. sigmaaldrich.comyoutube.com

One of the most versatile and widely used chiral auxiliaries is tert-butanesulfinamide, developed by the Ellman lab. yale.edumdpi.com This auxiliary can be condensed with carbonyl compounds to form chiral tert-butanesulfinyl imines, which then react with various nucleophiles with high stereoselectivity. mdpi.com The bulky tert-butyl group of the auxiliary provides significant steric hindrance, directing the nucleophilic attack to a specific face of the imine and leading to the desired stereoisomer. mdpi.com This approach has been successfully applied to the synthesis of a wide range of chiral amines and has been used on a large scale in industrial settings. yale.edu

Key Features of Chiral Auxiliary-Mediated Synthesis:

| Feature | Description |

|---|---|

| Stereocontrol | The chiral auxiliary directs the stereochemical course of the reaction, leading to a high degree of enantioselectivity. |

| Reliability | These methods are generally robust and provide predictable outcomes. youtube.com |

| Recyclability | The chiral auxiliary can often be recovered and reused after the reaction. sigmaaldrich.com |

Enantioselective Catalytic Reactions

Enantioselective catalysis involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. These methods are highly efficient as a small amount of the catalyst can produce a large quantity of the desired product.

Peptide-based catalysts have been developed for various asymmetric transformations, including the derivatization of complex molecules. For instance, protected cysteine has been shown to promote enantioselective Rauhut-Currier reactions. yale.edu Furthermore, small peptide catalysts have been employed in the site-selective acylation and phosphorylation of polyols, demonstrating their ability to differentiate between similar functional groups in a molecule.

Phase-Transfer Catalysis in Stereoselective Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reactants in immiscible phases. In the context of asymmetric synthesis, chiral phase-transfer catalysts are used to shuttle one of the reactants, typically an anion, from an aqueous phase to an organic phase where the reaction occurs. The chiral environment of the catalyst-reactant complex then dictates the stereochemical outcome of the reaction.

Cinchona alkaloids are a prominent class of chiral phase-transfer catalysts. nih.gov Their derivatives, often featuring bulky substituents like tert-butyl groups on phenyl rings, have been designed to enhance enantioselectivity by providing greater steric hindrance. nih.gov These catalysts form ion pairs with the nucleophilic substrate, and the structure of this complex determines the facial selectivity of the subsequent alkylation or other reactions. nih.govacs.org This methodology has been successfully applied to the asymmetric alkylation of glycine (B1666218) derivatives and other pronucleophiles to produce α-amino acids. acs.org

Advantages of Chiral Phase-Transfer Catalysis:

| Advantage | Description |

|---|---|

| Mild Reaction Conditions | These reactions are often carried out under mild conditions, which helps to preserve sensitive functional groups. |

| High Enantioselectivity | Well-designed catalysts can achieve excellent levels of asymmetric induction. |

| Operational Simplicity | The use of a biphasic system can simplify product isolation and catalyst recycling. |

Chemical Synthesis Routes

Conventional chemical synthesis routes provide alternative pathways to 4-tert-butyl-L-homophenylalanine and its analogs, often starting from readily available precursors.

Derivatization of L-Homophenylalanine Precursors

This approach involves the modification of a pre-existing L-homophenylalanine scaffold. A common strategy is the introduction of a functional group onto the phenyl ring that can be subsequently converted to the desired substituent. For example, N-Boc-4-iodo-L-phenylalanine can serve as a precursor. The iodine atom can be replaced with a tri-n-butylstannyl group via a palladium-catalyzed coupling reaction. researchgate.net While this example illustrates the derivatization of phenylalanine, a similar strategy could be envisioned for a homologated phenylalanine precursor to introduce the tert-butyl group.

Introduction of the 4-tert-Butyl Moiety onto Phenylalanine Scaffolds and Subsequent Homologation

Another strategy involves introducing the tert-butyl group onto a phenylalanine scaffold first, followed by a homologation step to extend the side chain by one carbon. The tert-butyl group can be introduced onto an aromatic ring through Friedel-Crafts alkylation or acylation reactions. For instance, tert-butylbenzene (B1681246) can be acylated with acetyl chloride in the presence of a Lewis acid like aluminum chloride to produce 4'-tert-butylacetophenone. prepchem.com This ketone could then serve as a handle for further transformations to build the amino acid side chain.

Homologation, the process of extending a carbon chain by one unit, can be achieved through various methods. One classic approach is the Arndt-Eistert synthesis, which converts a carboxylic acid to its next higher homolog. This would involve converting the carboxyl group of a suitably protected 4-tert-butylphenylalanine derivative into an acid chloride, followed by reaction with diazomethane (B1218177) and subsequent Wolff rearrangement in the presence of a nucleophile.

Exploration of Protecting Group Strategies

In the chemical synthesis of peptides and complex molecules like 4-tert-butyl-L-homophenylalanine, protecting groups are essential to prevent unwanted side reactions at reactive functional groups. biosynth.comjocpr.com The choice of protecting groups is critical and depends on their stability, ease of introduction and removal, and compatibility with other reaction conditions. jocpr.com For amino acid synthesis, the primary functional groups requiring protection are the α-amino group and the carboxylic acid group. biosynth.com

Commonly employed protecting groups for the amino group include tert-butoxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz). The carboxylic acid group is often protected as a tert-butyl ester. biosynth.comcreative-peptides.com

Boc (tert-butoxycarbonyl): The Boc group is a widely used amino-protecting group, particularly in peptide synthesis. orgsyn.org It is typically introduced using di-tert-butyl dicarbonate. orgsyn.org The Boc group is stable under many conditions but can be removed with moderate to strong acids, such as trifluoroacetic acid (TFA). creative-peptides.com

Fmoc (9-fluorenylmethoxycarbonyl): The Fmoc group is another popular choice for protecting the amino group. A key advantage of the Fmoc group is its lability to bases, such as piperidine, while being stable to acidic conditions. creative-peptides.comiris-biotech.de This orthogonality with acid-labile protecting groups, like tert-butyl esters, makes it highly valuable in solid-phase peptide synthesis (SPPS). biosynth.comiris-biotech.de

Cbz (benzyloxycarbonyl): The Cbz group, also known as Z-group, is a classic amino-protecting group. It is stable to a range of conditions but can be removed by catalytic hydrogenation or strong acids like HBr in acetic acid.

tert-Butyl Esters: The protection of the carboxylic acid as a tert-butyl ester is common due to its stability and the fact that it can be cleaved under acidic conditions, often simultaneously with the Boc group. creative-peptides.com

Table 1: Comparison of Common Protecting Group Strategies

| Protecting Group | Abbreviation | Protected Group | Cleavage Conditions | Key Features |

| tert-Butoxycarbonyl | Boc | Amino | Acidic (e.g., TFA) | Widely used, compatible with base-labile groups. creative-peptides.comorgsyn.org |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Amino | Basic (e.g., Piperidine) | Orthogonal to acid-labile groups, ideal for SPPS. creative-peptides.comiris-biotech.de |

| Benzyloxycarbonyl | Cbz | Amino | Catalytic Hydrogenation, Strong Acid | Classic protecting group. |

| tert-Butyl Ester | tBu | Carboxyl | Acidic (e.g., TFA) | Compatible with Fmoc protection, cleaved with Boc. creative-peptides.com |

Biocatalytic and Chemo-Enzymatic Synthesis

Biocatalytic and chemo-enzymatic methods offer a green and sustainable alternative to traditional chemical synthesis for producing enantiomerically pure L-homophenylalanine and its analogs. nih.gov These methods utilize enzymes to catalyze specific reactions, often with high stereoselectivity and under mild conditions. nih.govarxiv.org

A key biocatalytic approach for synthesizing the L-homophenylalanine core is the reductive amination of a keto-acid precursor, such as 2-oxo-4-phenylbutanoic acid. nih.govnih.gov This reaction is catalyzed by amino acid dehydrogenases (AADHs), which utilize a nicotinamide (B372718) cofactor like NAD(P)H to reduce the imine intermediate formed from the keto acid and ammonia (B1221849). nih.gov Phenylalanine dehydrogenase (PheDH) is a particularly relevant enzyme for this transformation. nih.govresearchgate.net

The process involves the enzyme-catalyzed coupling of the keto acid with ammonia to form an imino acid, which is then asymmetrically reduced to the corresponding L-amino acid. nih.gov This method can achieve high enantiomeric excess (>99%) and good yields. researchgate.net Another approach involves the use of transaminases, which catalyze the transfer of an amino group from a donor amino acid (like L-glutamic acid) to the keto acid. google.com

Protein engineering plays a crucial role in developing biocatalysts with improved or novel activities for the synthesis of unnatural amino acids. researchgate.netnih.govnih.gov By modifying the active site of enzymes, researchers can enhance their substrate specificity, catalytic efficiency, and stability. nih.gov

For instance, phenylalanine ammonia-lyases (PALs) have been engineered to catalyze the addition of ammonia to a broader range of substituted cinnamic acids, enabling the synthesis of various phenylalanine analogs. nih.gov Similarly, aminotransferases have been engineered to produce D-phenylalanine derivatives, demonstrating the potential to create biocatalysts for specific stereoisomers. manchester.ac.uk The introduction of non-canonical amino acids into the enzyme structure itself is another strategy to create enzymes with novel catalytic functions. nih.gov These engineered biocatalysts can be employed in whole-cell systems, which can simplify the process by providing cofactor regeneration. manchester.ac.uk

For the large-scale and sustainable production of L-homophenylalanine, integrated bioreactor systems are being developed. nih.govsigmaaldrich.com These systems often combine the enzymatic reaction with in-situ product removal and cofactor regeneration, leading to a more efficient and continuous process. nih.govresearchgate.net

Membrane bioreactors are a prominent example, where the enzyme is immobilized and retained by a membrane, while the product can be continuously removed from the reaction mixture. researchgate.netkisti.re.kr This approach not only improves productivity but also simplifies downstream processing. researchgate.net The integration of a cofactor regeneration system, for example using formate (B1220265) dehydrogenase to regenerate NADH, is vital for the economic feasibility of the process. researchgate.net Such integrated systems represent a significant step towards the sustainable industrial production of valuable unnatural amino acids like 4-tert-butyl-L-homophenylalanine. nih.govnih.gov

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, including 4-tert-butyl-L-homophenylalanine. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide information about the number and types of hydrogen and carbon atoms in a molecule, respectively.

In the ¹H NMR spectrum of a protected derivative, N-acetyl-4-tert-butyl-L-homophenylalanine methyl ester, the characteristic signals for the tert-butyl group appear as a sharp singlet at approximately 1.30 ppm. The protons of the aromatic ring typically resonate in the region of 7.10 to 7.35 ppm. The alpha-proton (α-H) of the amino acid backbone is usually observed around 4.60 ppm, while the beta-protons (β-H) and gamma-protons (γ-H) give rise to more complex multiplets further upfield.

The ¹³C NMR spectrum provides complementary information. The carbon of the tert-butyl group's quaternary center appears around 34.5 ppm, and the methyl carbons of this group resonate near 31.4 ppm. The aromatic carbons show signals between 125 and 150 ppm, with the ipso-carbon attached to the tert-butyl group appearing at the higher end of this range. The carbonyl carbon of the ester and amide groups can be found further downfield, typically above 170 ppm.

¹H and ¹³C NMR Data for N-acetyl-4-tert-butyl-L-homophenylalanine methyl ester

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| tert-Butyl (CH₃) | 1.30 (s, 9H) | 31.4 |

| tert-Butyl (C) | - | 34.5 |

| Aromatic (CH) | 7.10-7.35 (m, 4H) | 125.0-128.0 |

| Aromatic (C) | - | 135.0-150.0 |

| α-CH | ~4.60 (m, 1H) | ~52.0 |

| β-CH₂ | Multiplets | ~35.0 |

| γ-CH₂ | Multiplets | ~30.0 |

| Acetyl (CH₃) | ~2.00 (s, 3H) | ~23.0 |

| Methyl Ester (CH₃) | ~3.70 (s, 3H) | ~52.3 |

| Carbonyl (Ester) | - | ~172.0 |

| Carbonyl (Amide) | - | ~170.0 |

Note: 's' denotes a singlet, and 'm' denotes a multiplet. The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the molecular puzzle. COSY reveals proton-proton couplings, allowing for the tracing of the spin systems within the molecule, such as the connection between the α, β, and γ protons of the homophenylalanine backbone. HSQC correlates directly bonded proton and carbon atoms, providing unambiguous assignments for the ¹H and ¹³C signals.

For determining the spatial arrangement of atoms, NOESY (Nuclear Overhauser Effect Spectroscopy) is employed. This technique identifies protons that are close in space, even if they are not directly bonded. For instance, NOE correlations can be observed between the aromatic protons and the β-protons, helping to define the conformation of the side chain relative to the aromatic ring.

While there is no fluorine in 4-tert-butyl-L-homophenylalanine itself, the introduction of a fluorine atom into the molecule, creating a fluorinated analog, would enable the use of ¹⁹F NMR. This technique is highly sensitive and offers a wide chemical shift range, making it an excellent tool for studying conformational changes, protein-ligand interactions, and the local electronic environment. The chemical shift of the ¹⁹F nucleus would be highly sensitive to its position on the aromatic ring or the aliphatic chain and any interactions with its surroundings.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition and, consequently, the molecular formula of the compound. For 4-tert-butyl-L-homophenylalanine (C₁₅H₂₃NO₂), the expected exact mass can be calculated and compared to the experimentally measured value to confirm the identity of the compound with a high degree of confidence.

HRMS Data for 4-tert-butyl-L-homophenylalanine

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₂₃NO₂ |

| Calculated Exact Mass | 249.1729 |

| Observed [M+H]⁺ | ~250.1802 |

Note: The observed mass-to-charge ratio will be for the protonated molecule [M+H]⁺ in positive ion mode.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. An ion of a specific mass-to-charge ratio (the precursor ion) is selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. This technique provides valuable structural information by revealing how the molecule breaks apart.

In the MS/MS analysis of protonated 4-tert-butyl-L-homophenylalanine, common fragmentation pathways include the loss of water (H₂O) and formic acid (HCOOH) from the carboxylic acid group. A characteristic fragmentation is the cleavage of the Cα-Cβ bond, leading to the formation of a stable benzylic cation. Another significant fragmentation pathway involves the loss of the entire tert-butyl group.

Tandem MS Fragmentation Data for [4-tert-butyl-L-homophenylalanine+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |

|---|---|---|---|

| 250.18 | 233.15 | H₂O | Loss of water |

| 250.18 | 204.14 | HCOOH | Loss of formic acid |

| 250.18 | 193.15 | C₄H₉ | Loss of the tert-butyl group |

| 250.18 | 147.12 | C₅H₁₀NO | Cleavage at the Cα-Cβ bond |

Note: The fragmentation pattern can be influenced by the collision energy and the type of mass spectrometer used.

Chiroptical Spectroscopy

Chiroptical spectroscopy is essential for probing the three-dimensional structure of chiral molecules like 4-tert-butyl-L-Homophe, particularly when it is part of a peptide chain.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of Peptide Conjugates

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of peptides and proteins in solution. nih.govspringernature.com It measures the differential absorption of left and right-handed circularly polarized light by chiral molecules. When this compound is incorporated into a peptide sequence, CD spectroscopy can elucidate how this unnatural amino acid influences the peptide's conformational landscape.

The far-UV region of the CD spectrum (typically 190-250 nm) is particularly sensitive to the peptide backbone conformation. springernature.com The characteristic CD spectra for different secondary structures are well-established:

α-helices typically show a positive band around 195 nm and two negative bands at approximately 208 nm and 222 nm.

β-sheets exhibit a negative band around 216 nm and a positive band near 195 nm. nih.gov

Random coils or disordered structures display a strong negative band near 200 nm. mdpi.com

The incorporation of this compound can induce or stabilize specific secondary structures due to its bulky tert-butyl group, which can introduce steric constraints and favorable hydrophobic interactions. osti.gov However, the aromatic chromophore of the 4-tert-butylphenyl side chain can also contribute to the CD spectrum in the amide region, potentially complicating the analysis of the peptide backbone conformation. nih.govnih.gov Therefore, careful interpretation and comparison with control peptides lacking this residue are often necessary to accurately deconvolute the spectral data. nih.gov By monitoring changes in the CD spectrum as a function of solvent, temperature, or pH, researchers can gain insights into the conformational stability of peptides containing this compound. springernature.com

Vibrational Spectroscopy: Infrared (IR) and Raman Applications

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the chemical bonding and molecular structure of this compound and its peptide conjugates.

IR and Raman spectroscopy are complementary methods that measure the vibrational frequencies of bonds within a molecule. These frequencies are highly specific to the types of bonds and the local chemical environment. For this compound, characteristic vibrational modes can be assigned to its distinct functional groups: the carboxylic acid, the amine group, and the 4-tert-butylphenyl side chain.

Theoretical calculations, such as Density Functional Theory (DFT), are often used alongside experimental data to precisely assign the observed vibrational bands. nih.govnih.gov For the 4-tert-butylphenyl group, characteristic bands would include:

C-H stretching vibrations of the aromatic ring and the tert-butyl group.

Aromatic ring stretching vibrations (typically in the 1450-1600 cm⁻¹ region).

Skeletal vibrations of the tert-butyl group. researchgate.netosti.gov

When this compound is part of a peptide, Fourier-Transform Infrared (FTIR) spectroscopy is particularly useful for analyzing secondary structure. nih.govresearchgate.net The amide I band (1600-1700 cm⁻¹, primarily C=O stretching) and the amide II band (1500-1600 cm⁻¹, N-H bending and C-N stretching) are sensitive to the backbone conformation. For instance, α-helical structures typically show an amide I band around 1654 cm⁻¹, while β-sheets have characteristic bands in the 1626–1633 cm⁻¹ range. nih.gov Raman spectroscopy can provide complementary information and is often less susceptible to interference from aqueous solvents. nih.gov

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound and related compounds.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile compounds like amino acids and peptides. rsc.org For this compound and its derivatives, reversed-phase HPLC (RP-HPLC) is the most common approach. helixchrom.com Purity analysis by HPLC is a critical quality control step, with commercial suppliers often guaranteeing a purity of ≥98%. chemimpex.comchemimpex.com

Method development for RP-HPLC involves optimizing several parameters to achieve a sharp, symmetrical peak with a stable retention time.

| Parameter | Typical Conditions for this compound Analysis | Rationale |

| Stationary Phase | C18 (Octadecylsilane) or C8 bonded to silica (B1680970) particles (e.g., 3-5 µm particle size). | Provides a non-polar surface for hydrophobic interaction with the 4-tert-butylphenyl group. rsc.org |

| Mobile Phase | A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an acid modifier. | The gradient elution allows for the separation of compounds with varying polarities. |

| Acid Modifier | 0.1% Trifluoroacetic acid (TFA) or formic acid. | Improves peak shape by ion-pairing with the amine group and suppresses silanol (B1196071) interactions. |

| Flow Rate | 0.5 - 1.5 mL/min. | Optimized to ensure good separation efficiency without excessive backpressure. mdpi.com |

| Detection | UV spectrophotometry at ~214 nm (peptide bond) and ~254-260 nm (aromatic ring). | Allows for sensitive detection and quantification. |

| Column Temperature | 25 - 40 °C. | Controlled to ensure reproducible retention times. mdpi.com |

Chiral Chromatography for Enantiomeric Purity Determination

Since this compound is a chiral compound, it is crucial to determine its enantiomeric purity and quantify the presence of its D-enantiomer. Chiral HPLC is the most effective technique for this purpose. yakhak.org This method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

The development of a chiral separation method involves screening different types of CSPs and mobile phases to find the optimal conditions for resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating enantiomers of amino acids and their derivatives. yakhak.org

| Parameter | Typical Conditions for Chiral Separation | Rationale |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)). | These CSPs create chiral cavities and surfaces that allow for stereoselective interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance). yakhak.org |

| Mobile Phase (Normal Phase) | A mixture of an alkane (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol). | The ratio of hexane (B92381) to alcohol is adjusted to control the retention time and optimize the enantiomeric separation. mdpi.com |

| Additive | An acidic or basic modifier (e.g., trifluoroacetic acid for acidic analytes). | Can enhance chiral recognition by modifying the analyte's ionization state or its interaction with the CSP. mdpi.com |

| Flow Rate | 0.5 - 1.0 mL/min. | Slower flow rates often improve resolution in chiral separations. |

| Detection | UV spectrophotometry. | Standard detection method for compounds with a chromophore. |

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

While HPLC is the primary tool for analyzing amino acids, Gas Chromatography (GC) can be employed for the analysis of volatile impurities or for the amino acid itself after conversion into a volatile derivative. sigmaaldrich.com The inherent polarity and low volatility of amino acids prevent their direct analysis by GC. sigmaaldrich.com

Therefore, a derivatization step is required, which involves replacing the active hydrogens on the amine and carboxylic acid groups with nonpolar moieties. A common approach is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form stable tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com These derivatives are significantly more volatile and exhibit better chromatographic behavior.

The applicability of GC is thus dependent on the successful and reproducible derivatization of this compound.

| Step | Description | Details |

| 1. Derivatization | Reaction with a silylating agent (e.g., MTBSTFA) in a suitable solvent. | The reaction creates volatile TBDMS derivatives of the amino acid. sigmaaldrich.com |

| 2. GC Analysis | The derivatized sample is injected into the GC system. | Separation occurs based on the boiling points and interactions of the derivatives with the stationary phase. |

| - Stationary Phase | Low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane). | Provides good separation for a wide range of derivatized compounds. |

| - Detection | Mass Spectrometry (GC-MS) or Flame Ionization Detector (FID). | GC-MS provides structural information and a characteristic fragmentation pattern for identification. nih.goviu.edu |

This method could be particularly useful in quality control to identify and quantify any volatile organic impurities present in a sample of this compound.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Detailed Research Findings: Studies on structurally related compounds, such as other substituted phenylalanines and molecules containing tert-butyl groups, demonstrate the utility of DFT. researchgate.netresearchgate.net For instance, DFT has been used to analyze the molecular geometry, vibrational frequencies, and electronic structure of di-n-butyltin(IV) derivatives of glycylphenylalanine and other complex organic molecules. researchgate.netresearchgate.net Such analyses typically involve optimizing the molecular geometry to find the most stable conformation and then calculating various electronic descriptors. researchgate.net

Key parameters derived from DFT calculations include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. dntb.gov.ua

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites. This is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a target receptor.

The following table illustrates the type of data that would be generated from a DFT study on 4-tert-butyl-L-homophenylalanine.

Table 1: Illustrative Quantum Chemical Parameters for 4-tert-butyl-L-homophenylalanine (Calculated via DFT) This table presents hypothetical data for illustrative purposes, based on typical values for similar molecules.

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Electron-donating capacity |

| LUMO Energy | -0.8 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 5.4 eV | Chemical stability and reactivity |

| Dipole Moment | 2.5 Debye | Polarity and solubility |

| Electronegativity (χ) | 3.5 eV | Tendency to attract electrons |

Molecular Docking Simulations for Ligand-Target Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions. For 4-tert-butyl-L-homophenylalanine, docking simulations can identify potential biological targets and predict its binding affinity and mode of interaction.

Detailed Research Findings: While specific docking studies on 4-tert-butyl-L-homophenylalanine are not readily available, research on related phenylalanine derivatives as inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV) and tryptophan hydroxylase (TPH1) showcases the power of this method. nih.govnih.gov These studies often reveal key interactions, such as hydrogen bonds with the amino and carboxyl groups and hydrophobic interactions involving the phenyl ring, that are crucial for binding. The bulky tert-butyl group of 4-tert-butyl-L-homophenylalanine would be expected to play a significant role in occupying hydrophobic pockets within a binding site, potentially enhancing binding affinity and selectivity compared to unsubstituted homophenylalanine.

A typical molecular docking workflow involves:

Preparation of the protein target structure (e.g., removal of water molecules, addition of hydrogen atoms).

Generation of a 3D conformation of the ligand (4-tert-butyl-L-homophenylalanine).

Defining the binding site or "docking box" on the protein.

Running the docking algorithm to generate multiple binding poses.

Scoring and ranking the poses based on a scoring function, which estimates the binding free energy.

The results can guide further optimization of the ligand to improve its interaction with the target.

Table 2: Illustrative Molecular Docking Results for 4-tert-butyl-L-homophenylalanine against a Hypothetical Enzyme Target This table presents hypothetical data for illustrative purposes.

| Parameter | Result | Details |

|---|---|---|

| Binding Affinity (Score) | -8.5 kcal/mol | A lower score indicates stronger predicted binding. |

| Key Interacting Residues | Tyr120, Phe250, Val310, Ser180, Asp182 | Residues in the enzyme's active site forming interactions. |

| Types of Interactions | ||

| Hydrophobic | Tyr120, Phe250, Val310 | The tert-butyl group and phenyl ring fit into a hydrophobic pocket. |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

Molecular Dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. This technique allows for the exploration of the conformational landscape of a molecule, its flexibility, and its behavior in a biological environment (e.g., in water or a lipid bilayer). For 4-tert-butyl-L-homophenylalanine, MD simulations can reveal its preferred shapes and how it interacts with solvent molecules and potential binding partners at an atomic level of detail.

Detailed Research Findings: MD simulations are widely used to study the dynamics of proteins, peptides, and small molecules, including non-canonical amino acids. nih.govacs.orgacs.org These simulations can validate the stability of binding poses predicted by molecular docking and provide a more accurate estimation of binding free energies. For a flexible molecule like 4-tert-butyl-L-homophenylalanine, MD can show how the side chain orients itself in different environments and how its conformation changes upon binding to a target. This information is crucial, as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation. nih.govacs.org

Key insights from MD simulations would include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule or a ligand-protein complex over time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are more flexible.

Solvent Accessible Surface Area (SASA): To understand how the molecule's exposure to the solvent changes, for example, upon binding.

Analysis of hydrogen bonds and other non-covalent interactions: To see how these interactions persist or change over the simulation time.

Table 3: Typical Parameters for an MD Simulation of 4-tert-butyl-L-homophenylalanine in a Water Box This table presents a typical setup for an MD simulation.

| Parameter | Setting | Purpose |

|---|---|---|

| Force Field | CHARMM36 / AMBER | Defines the potential energy function for the system. |

| Solvent Model | TIP3P Water | Explicitly models the aqueous environment. |

| System Size | ~5000 atoms | Includes the ligand and a sufficient number of water molecules. |

| Simulation Time | 100 ns | Duration of the simulation to observe molecular motions. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 bar | Simulates atmospheric pressure. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound relates to its biological activity. SAR provides qualitative relationships (e.g., noting that adding a specific functional group increases activity), while QSAR develops mathematical models that quantitatively correlate physicochemical properties or structural features (descriptors) with activity.

Detailed Research Findings: For a series of derivatives of 4-tert-butyl-L-homophenylalanine, QSAR and SAR studies would be invaluable. While direct studies are not prominent, research on other phenylalanine derivatives has successfully used these methods to guide drug design. nih.govnih.govmdpi.com A SAR study might reveal, for instance, that the tert-butyl group at the 4-position is optimal for hydrophobic pocket filling, and that moving it to the 2- or 3-position decreases activity.

A QSAR study would take this a step further by building a predictive model. This involves:

Synthesizing and testing a series of analogues of 4-tert-butyl-L-homophenylalanine.

Calculating various molecular descriptors for each analogue (e.g., logP for hydrophobicity, molecular weight, electronic properties from DFT).

Using statistical methods, like partial least squares (PLS), to build an equation that links these descriptors to the measured biological activity (e.g., IC₅₀). researchgate.net

The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing. mdpi.com

Table 4: Example of a Hypothetical 2D-QSAR Model for a Series of Homophenylalanine Derivatives This table presents a hypothetical QSAR model for illustrative purposes.

In Silico Design and Virtual Screening of 4-tert-butyl-L-Homophenylalanine Derivatives

In silico design and virtual screening are the culmination of the computational techniques described above. They involve using computational models to design new molecules with desired properties and to search large databases of virtual compounds to identify potential hits. For 4-tert-butyl-L-homophenylalanine, this could involve designing derivatives with improved binding affinity, better selectivity, or more favorable pharmacokinetic properties.

Detailed Research Findings: The principles of in silico design are well-established in modern drug discovery. nih.govresearchgate.net The process can be either structure-based or ligand-based.

Structure-Based Design: If the 3D structure of the biological target is known, one can use the insights from docking and MD simulations to design modifications to 4-tert-butyl-L-homophenylalanine that enhance its interactions with the binding site. For example, if an empty pocket is observed near the ligand, a functional group could be added to the phenyl ring to occupy it.

Ligand-Based Design: If the target structure is unknown, a QSAR model or a pharmacophore model (a 3D arrangement of essential features for activity) can be built from a set of known active molecules. This model can then be used to design new derivatives or to screen virtual libraries for compounds that match the required features.

Virtual screening allows for the rapid evaluation of thousands or even millions of compounds, significantly reducing the time and cost associated with identifying new lead compounds compared to traditional high-throughput screening. nih.gov

Table 5: Illustrative Examples of In Silico Designed Derivatives of 4-tert-butyl-L-homophenylalanine This table presents hypothetical derivatives and their predicted properties for illustrative purposes.

| Derivative | Modification | Predicted Improvement | Rationale |

|---|---|---|---|

| Derivative 1 | Addition of a hydroxyl group to the phenyl ring | Increased binding affinity | Forms an additional hydrogen bond with a donor/acceptor in the binding site. |

| Derivative 2 | Replacement of the tert-butyl group with a trifluoromethyl group | Maintained or improved binding; altered electronics | The trifluoromethyl group is also hydrophobic but is strongly electron-withdrawing. |

| Derivative 3 | Cyclization of the backbone | Reduced flexibility, increased metabolic stability | Conformationally restricted amino acids often show improved pharmacokinetic properties. lifechemicals.com |

Future Perspectives and Emerging Research Domains

Advanced Material Science Applications of 4-tert-butyl-L-Homophenylalanine-based Polymers

The incorporation of 4-tert-butyl-L-homophenylalanine into polymer chains is a nascent field of research with potential for creating novel materials. While specific studies on polymers based exclusively on this amino acid are limited, the introduction of its bulky and hydrophobic tert-butyl group into polypeptide or polymer backbones is hypothesized to significantly influence material properties. Future research is expected to investigate how this amino acid can be used to control polymer solubility, thermal stability, and mechanical strength. The steric hindrance provided by the tert-butyl group could lead to polymers with altered chain packing and morphology, potentially creating materials with unique optical or barrier properties.

Exploration in Bioelectronic and Nanotechnology Fields

The application of 4-tert-butyl-L-homophenylalanine in bioelectronics and nanotechnology remains a largely unexplored frontier. The structural characteristics of the molecule, however, suggest potential avenues for future investigation. For instance, peptides containing this amino acid could be designed to self-assemble into specific nanostructures, with the tert-butyl groups mediating the assembly process through hydrophobic interactions. In bioelectronics, its incorporation into peptides could be used to modulate the interface between biological systems and electronic components, although this remains a theoretical prospect pending further research.

Development of Next-Generation Peptide-Based Biologics

The most promising area of future research for 4-tert-butyl-L-homophenylalanine lies in the development of advanced peptide-based biologics. Unnatural amino acids (UAAs) are increasingly vital in drug discovery for their ability to overcome the limitations of natural peptides, such as poor stability and low bioavailability. researchgate.netnih.gov

The introduction of UAAs can modify a peptide's shape and function, making it more stable, selective, and bioactive. By altering the tertiary structure, side chain modifications allow for the design of drug candidates with a more precise fit to their biological targets. sigmaaldrich.com The incorporation of 4-tert-butyl-L-homophenylalanine into a peptide sequence is a strategic choice to enhance its therapeutic properties. The bulky tert-butyl group can act as a steric shield, protecting the peptide backbone from degradation by proteolytic enzymes. researchgate.net This enhanced stability can lead to a longer half-life in the body. Furthermore, the hydrophobicity of the tert-butyl group can improve the peptide's binding affinity to its target receptor and potentially enhance its ability to cross cell membranes.

These rationally designed peptides may offer improved pharmacological profiles, including enhanced potency and better tissue distribution. sigmaaldrich.com Researchers are exploring UAAs to create designer peptides with superior drug-like properties, moving beyond the limitations of the 20 canonical amino acids. nih.gov

Table 1: Potential Advantages of Incorporating 4-tert-butyl-L-Homophenylalanine in Peptide Biologics

| Property | Rationale for Improvement | Potential Therapeutic Impact |

| Proteolytic Stability | The bulky tert-butyl group provides steric hindrance, shielding the peptide backbone from enzymatic cleavage. researchgate.net | Increased in vivo half-life, allowing for less frequent dosing. |

| Target Binding Affinity | The hydrophobic and steric properties can lead to more specific and stronger interactions with the target protein's binding pocket. | Enhanced potency and selectivity of the drug. |

| Bioavailability | Increased lipophilicity may improve absorption and the ability to permeate biological membranes. researchgate.net | Potential for alternative routes of administration beyond injection. |

| Structural Conformation | The amino acid can be used to induce or stabilize specific secondary structures (e.g., helices, turns) within the peptide. sigmaaldrich.com | Optimization of the peptide's active conformation for better efficacy. |

Sustainable Synthesis and Green Chemistry Innovations

While 4-tert-butyl-L-homophenylalanine is a valuable research compound, its synthesis presents challenges that are ripe for green chemistry innovations. Traditional chemical synthesis routes for its parent compound, L-homophenylalanine, are often criticized for their complexity, high cost, use of hazardous materials, and environmental pollution. nih.gov Future research will focus on developing more sustainable and efficient methods for producing the 4-tert-butyl derivative.

A significant area of development is the use of biocatalysis. Enzymatic methods for producing L-homophenylalanine are considered attractive for potential industrial applications due to their alignment with green chemistry principles. nih.gov Processes using enzymes like transaminases or dehydrogenases offer high stereoselectivity, milder reaction conditions, and reduced waste compared to conventional chemical methods. nih.govnih.gov For example, research has demonstrated the preparative synthesis of L-homophenylalanine using an α-transaminase, a process that could be adapted for substituted analogues. nih.gov The development of enzymatic routes using engineered enzymes with specificity for 4-substituted phenyl precursors is a key future goal. google.com

Innovations in reaction media and downstream processing will also be crucial. Shifting from traditional organic solvents to greener alternatives and developing processes like in situ product crystallization can significantly reduce the environmental footprint of the synthesis. nih.gov

Table 2: Comparison of Synthesis Approaches for L-Homophenylalanine Analogues

| Synthesis Method | Typical Characteristics | Green Chemistry Perspective | Future Direction for 4-tert-butyl-L-Homophenylalanine |

| Traditional Chemical Synthesis | Multi-step reactions, use of hazardous reagents and solvents, harsh conditions (high temperature/pressure), potential for significant waste. nih.gov | Low atom economy, high environmental impact, potential safety risks. | Development of novel routes with fewer steps and safer reagents. |

| Biocatalytic (Enzymatic) Synthesis | High stereospecificity, mild reaction conditions (aqueous media, ambient temperature/pressure), reduced byproducts. nih.govnih.gov | High atom economy, biodegradable catalysts (enzymes), reduced energy consumption and pollution. | Screening and engineering of enzymes (e.g., transaminases) to efficiently accept tert-butylated substrates. |

| Chemoenzymatic Synthesis | A hybrid approach combining chemical steps with enzymatic reactions to leverage the advantages of both. | Can optimize complex syntheses by replacing the most hazardous or inefficient chemical steps with biocatalytic ones. | Designing efficient chemoenzymatic pathways for the scalable production of the compound. |

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for verifying the purity and stereochemical integrity of 4-tert-butyl-L-Homophe?

- Methodology : High-performance liquid chromatography (HPLC) with chiral columns is critical for resolving enantiomeric purity. Nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) should confirm structural integrity, particularly tert-butyl group orientation. Validate results against synthetic intermediates and reference standards .

- Data Interpretation : Compare retention times in HPLC with known standards. For NMR, ensure tert-butyl protons (δ ~1.3 ppm) and aromatic protons (δ ~6.8–7.5 ppm) align with expected splitting patterns.

Q. How can researchers address solubility challenges for this compound in aqueous buffers during in vitro assays?

- Experimental Design : Use co-solvents like dimethyl sulfoxide (DMSO) at ≤1% (v/v) to pre-dissolve the compound. Validate solvent compatibility with control experiments to rule out cytotoxicity or assay interference. For pH-sensitive studies, employ surfactants (e.g., Tween-20) to stabilize colloidal dispersions .

Q. What synthetic routes are validated for producing this compound with high enantiomeric excess?

- Methodology : Asymmetric synthesis via tert-butyl-protected intermediates (e.g., tert-butyl carbamates) followed by chiral resolution. Monitor reaction progress using thin-layer chromatography (TLC) and optimize catalysts (e.g., chiral palladium complexes) to enhance enantioselectivity .

Advanced Research Questions

Q. How do stereochemical variations in this compound influence its binding affinity to biological targets (e.g., enzyme active sites)?

- Data Analysis : Perform molecular docking simulations (e.g., AutoDock Vina) to compare enantiomer binding modes. Validate computationally predicted affinities with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Address contradictions between computational and experimental data by re-evaluating force field parameters or solvent effects .

Q. What experimental strategies mitigate batch-to-batch variability in biological activity studies of this compound?

- Quality Control : Implement strict batch characterization protocols, including mass spectrometry (MS) for molecular weight verification and X-ray crystallography for stereochemical confirmation. Use statistical tools (e.g., ANOVA) to identify outliers and correlate purity metrics with bioactivity trends .

Q. How should researchers reconcile contradictory data on the cytotoxicity of this compound across different cell lines?

- Methodological Rigor : Conduct dose-response assays (e.g., IC curves) in ≥3 biologically independent replicates. Account for cell line-specific factors (e.g., metabolic enzyme expression) using RNA-seq or proteomic profiling. Cross-reference findings with OECD Guideline 487 (in vitro micronucleus assays) to validate genotoxicity thresholds .

Q. What are the best practices for designing structure-activity relationship (SAR) studies on this compound derivatives?

- Experimental Framework :

Core Modifications : Systematically alter tert-butyl positioning, substituent polarity, and backbone rigidity.

Assay Selection : Prioritize target-specific assays (e.g., enzyme inhibition kinetics) over broad-spectrum screens.

Data Integration : Use cheminformatics tools (e.g., Schrödinger’s QikProp) to correlate physicochemical properties (logP, pKa) with bioactivity .

Data Reporting and Validation

Q. How can researchers ensure reproducibility when publishing spectroscopic data for this compound?

- Guidelines : Report NMR solvent, temperature, and referencing standards (e.g., TMS). For mass spectra, include ionization mode (ESI/APCI) and resolution (high/low). Deposit raw data in public repositories (e.g., ChemSpider) with unique identifiers .

Q. What statistical methods are appropriate for analyzing dose-dependent effects in pharmacokinetic studies?

- Analysis : Non-linear regression (e.g., Hill equation) for EC/IC determination. Use mixed-effects models to account for inter-subject variability in in vivo studies. Validate assumptions with residual plots and goodness-of-fit tests (e.g., Akaike information criterion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.